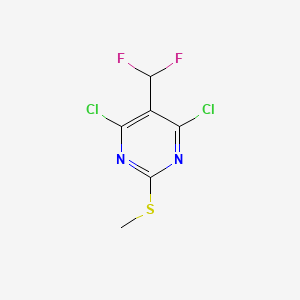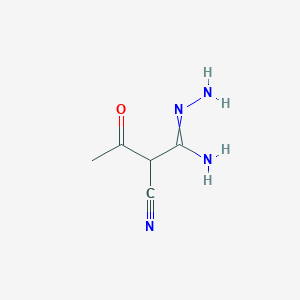![molecular formula C13H16O4 B12070191 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid CAS No. 98510-78-2](/img/structure/B12070191.png)
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O4 This compound features a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and isobutyl bromide.
Alkylation: The first step involves the alkylation of 2-hydroxyacetophenone with isobutyl bromide in the presence of a base like potassium carbonate to form 2-hydroxy-3-(2-methylpropoxy)acetophenone.
Aldol Condensation: The next step is an aldol condensation reaction between 2-hydroxy-3-(2-methylpropoxy)acetophenone and an appropriate aldehyde, such as formaldehyde, under basic conditions to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 3-[2-oxo(2-methylpropoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[2-hydroxy(2-methylpropoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-Hydroxyphenyl]acrylic acid: Lacks the 2-methylpropoxy group, resulting in different physical and chemical properties.
3-[2-Methoxyphenyl]acrylic acid: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
3-[2-Hydroxy(2-ethylpropoxy)phenyl]acrylic acid: Similar structure but with an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is unique due to the presence of both a hydroxy and a 2-methylpropoxy group on the phenyl ring, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
98510-78-2 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(E)-3-[2-hydroxy-3-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-11-5-3-4-10(13(11)16)6-7-12(14)15/h3-7,9,16H,8H2,1-2H3,(H,14,15)/b7-6+ |
Clave InChI |
CAQDGHXUYYLXHM-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)COC1=CC=CC(=C1O)/C=C/C(=O)O |
SMILES canónico |
CC(C)COC1=CC=CC(=C1O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)





![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
